molecular formula C19H22N2O B12508229 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B12508229
M. Wt: 294.4 g/mol
InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane . The synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine intermediate.

    Formation of the azabicyclo[2.2.2]octane ring: The azabicyclo[2.2.2]octane ring is formed through a cyclization reaction, where the pyridine-phenyl intermediate is reacted with a suitable cyclizing agent.

    Final coupling reaction: The final step involves the coupling of the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl intermediate to form AQW-051.

Industrial production methods for AQW-051 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .

Chemical Reactions Analysis

AQW-051 undergoes several types of chemical reactions, including:

    Oxidation: AQW-051 can undergo oxidation reactions, where it is converted to its oxidized form through the addition of oxygen or the removal of hydrogen.

    Reduction: AQW-051 can also undergo reduction reactions, where it is converted to its reduced form through the addition of hydrogen or the removal of oxygen.

    Substitution: AQW-051 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogens . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Biological Activity

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051 or VQW-765, is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors, specifically the α7 subtype, and its implications for cognitive enhancement.

  • Molecular Formula : C₁₉H₂₂N₂O
  • Molecular Weight : 310.39 g/mol
  • IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

The primary biological activity of AQW-051 involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for various cognitive functions, including learning and memory. The compound's selective binding to the α7 subtype allows it to modulate cholinergic signaling pathways effectively, leading to enhanced neurotransmission and potential improvements in cognitive performance.

Interaction Studies

Research has demonstrated that AQW-051 selectively binds to α7 nAChRs, influencing synaptic transmission and neuroplasticity. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to evaluate the compound's efficacy and selectivity in various studies.

Biological Activity and Therapeutic Potential

Numerous studies have highlighted the therapeutic potential of AQW-051 in treating cognitive deficits associated with neurodegenerative diseases:

  • Cognitive Enhancement : Animal model studies indicate that AQW-051 can enhance cognitive performance, suggesting its utility in managing symptoms of cognitive decline related to conditions like Alzheimer's disease.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating excitatory neurotransmission, which may help mitigate neuronal damage in neurodegenerative disorders.
  • Potential Applications : Given its mechanism of action, AQW-051 is being investigated for applications beyond cognitive enhancement, including potential roles in managing anxiety and mood disorders due to its influence on cholinergic systems.

Comparative Analysis with Similar Compounds

To contextualize AQW-051's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological Activity
1-Azabicyclo[2.2.2]octaneBicyclicNicotinic receptor modulation
AnabasineAlkaloidNicotinic receptor agonist; effects on cognition
VareniclinePartial agonistSmoking cessation; cognitive enhancement
GalantamineAlkaloidAcetylcholinesterase inhibitor; Alzheimer's treatment

AQW-051's selective action on the α7 nicotinic receptor subtype distinguishes it from these compounds, potentially allowing for targeted therapeutic effects without broader cholinergic activation.

Case Studies and Research Findings

Several key studies have contributed to the understanding of AQW-051's biological activity:

  • Cognitive Performance Studies : In a study involving rodent models, administration of AQW-051 resulted in significant improvements in tasks measuring learning and memory compared to control groups.
  • Neuroprotective Studies : Research has shown that AQW-051 can reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a protective agent against cognitive decline.
  • Pharmacokinetics : Studies on the pharmacokinetic profile of AQW-051 indicate good brain penetration and a favorable distribution profile, which are crucial for its effectiveness as a therapeutic agent.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3

InChI Key

NPDLTEZXGWRMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Origin of Product

United States

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